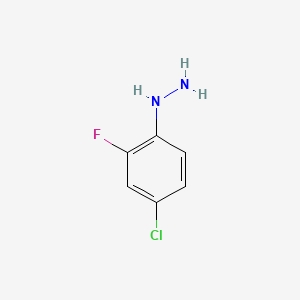

(4-Chloro-2-fluorophenyl)hydrazine

Description

Precursor in Heterocyclic Compound Synthesis

The hydrazine (B178648) moiety of (4-chloro-2-fluorophenyl)hydrazine is a reactive handle that readily participates in cyclization reactions to form a variety of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and functional materials.

This compound is a key reactant in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are known for their broad spectrum of biological activities. The synthesis typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent. The Vilsmeier-Haack reaction, for instance, can be employed to form pyrazole-4-carbaldehydes from hydrazones derived from this hydrazine. rsc.org

The general reaction involves the initial formation of a hydrazone by reacting this compound with a ketone. This intermediate then undergoes cyclization under appropriate conditions to yield the pyrazole ring. The specific substituents on the resulting pyrazole are determined by the choice of the dicarbonyl compound.

Table 1: Examples of Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | 1,3-Diketone | 1-(4-Chloro-2-fluorophenyl)pyrazole derivative |

Triazoles, another important class of five-membered nitrogen heterocycles, can be synthesized using this compound. These compounds exist as either 1,2,3-triazoles or 1,2,4-triazoles, both of which are of significant interest in medicinal chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a prominent method for synthesizing 1,2,3-triazoles. While direct use of the hydrazine in CuAAC is not typical, it can be a precursor to the necessary azide (B81097) or alkyne functionality.

More directly, this compound can be utilized in the synthesis of 1,2,4-triazole (B32235) derivatives. For example, it can react with various reagents to form intermediates that subsequently cyclize to the triazole ring. One common method involves the reaction with carbon disulfide and subsequent treatment with hydrazine hydrate (B1144303) to form a triazole-thione. nih.gov

The Fischer indole (B1671886) synthesis is a classic and powerful method for constructing the indole ring system, a core structure in many natural products and pharmaceuticals. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone.

This compound serves as the phenylhydrazine component in this reaction. The electron-withdrawing nature of the chloro and fluoro substituents can influence the reaction conditions required and the reactivity of the intermediate hydrazone. The resulting indoles are substituted with the 4-chloro-2-fluoro pattern on the benzene (B151609) ring, providing a handle for further functionalization. For instance, the reaction of this compound with a suitable ketone in the presence of an acid catalyst like polyphosphoric acid (PPA) leads to the formation of a 6-chloro-4-fluoro-substituted indole.

Table 2: Key Aspects of Fischer Indole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | This compound and an aldehyde or ketone | |

| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., BF₃, ZnCl₂) | |

| Key Intermediate | (4-Chloro-2-fluorophenyl)hydrazone |

| Product | Indole with a 4-chloro-2-fluoro substitution pattern | |

While direct synthesis routes to imidazole-2-thiols from this compound are less commonly reported, the hydrazine can be a precursor to intermediates that lead to various imidazole (B134444) derivatives. For instance, the synthesis of certain imidazole-containing compounds may involve multi-step sequences where the hydrazine is first converted into another functional group that is then incorporated into the imidazole ring.

The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, it can react with ethyl 2-cyclohexanoneacetate to form a hexahydro-cinnolinone, which is a six-membered heterocyclic compound. prepchem.com Furthermore, it can be a precursor in the synthesis of pyrimidines and other fused heterocyclic systems. For example, it has been used in the development of 2-heteroarylpyrimidines as anti-cancer agents. nih.gov

Intermediate in Complex Molecule Construction

Beyond its direct role in forming heterocyclic rings, this compound serves as a crucial intermediate in the synthesis of more elaborate molecules. Its utility lies in its ability to introduce the 4-chloro-2-fluorophenyl moiety into a larger structure, which can be a key pharmacophore or a modifiable handle for further synthetic transformations. The presence of the halogen atoms allows for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, to build more complex architectures.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-chloro-2-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCUCLZMXMWSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382360 | |

| Record name | (4-chloro-2-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64548-20-5 | |

| Record name | (4-chloro-2-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Chloro 2 Fluorophenyl Hydrazine

Established Synthetic Pathways

The preparation of (4-chloro-2-fluorophenyl)hydrazine is predominantly achieved through the diazotization of 4-chloro-2-fluoroaniline (B1294793), followed by a reduction step. This classical approach remains a cornerstone of its industrial production.

Nucleophilic Addition-Elimination Cyclization Approaches

While the primary focus of this article is on the diazotization route, it is worth noting that cyclization reactions are relevant in the subsequent use of this compound. For instance, it can be reacted with ethyl 2-cyclohexanoneacetate to synthesize 2-(4-chloro-2-fluorophenyl)-4,4a,5,6,7,8-hexahydro-3(2H)-cinnolinone. prepchem.com

Diazotization and Subsequent Reduction of Substituted Anilines

The most common and industrially significant method for synthesizing this compound involves a two-step process starting from 4-chloro-2-fluoroaniline. The initial step is the conversion of the primary aromatic amine into a diazonium salt, a reaction known as diazotization. This is followed by the reduction of the formed diazonium salt to the corresponding hydrazine (B178648) derivative.

Role of Sodium Nitrite (B80452) and Hydrochloric Acid in Diazotization

The diazotization reaction is typically carried out in an acidic medium, with hydrochloric acid being a common choice. Sodium nitrite is introduced to the acidic solution of the aniline (B41778) to generate nitrous acid in situ. The nitrous acid then reacts with the protonated amine to form the diazonium salt. Maintaining an acidic environment, often with a pH between 1 and 2, is crucial for the reaction to proceed efficiently. An adequate excess of hydrochloric acid is necessary to prevent the formation of undesirable by-products.

Application of Reducing Agents (e.g., Sodium Sulfite (B76179), Ammonium (B1175870) Sulfite, SnCl2)

Following the formation of the diazonium salt, a reducing agent is employed to convert it into the desired hydrazine. Several reducing agents have been utilized for this purpose, with sodium sulfite and ammonium sulfite being prominent examples. google.com The reduction process often involves the dropwise addition of the diazonium salt solution to a solution of the reducing agent.

In one described method, an aqueous solution of sodium nitrite is added to a solution of the substituted aniline in hydrochloric acid. The resulting diazonium salt solution is then added to a sodium sulfite solution. Another approach utilizes ammonium sulfite as the reducing agent, which can offer advantages in terms of handling and product isolation. google.com The use of sodium pyrosulfite has also been reported as a reductive agent.

Process Parameters and Reaction Conditions

The success and efficiency of the synthesis of this compound are highly dependent on the careful control of various process parameters, with temperature being one of the most critical factors.

Influence of Temperature on Reaction Outcomes and Yield

Temperature control is paramount throughout the synthesis process, particularly during the diazotization step. Diazonium salts are known to be unstable and can decompose, sometimes explosively, at elevated temperatures. google.com Therefore, the diazotization reaction is typically conducted at low temperatures, generally between 0 and 5°C, using an ice bath to maintain this range.

Maintaining a low temperature is essential for several reasons:

Stability of Diazonium Salt: It slows down the decomposition of the highly reactive diazonium salt.

Control of Side Reactions: It helps to minimize the formation of unwanted by-products.

The subsequent reduction and hydrolysis steps may be carried out at different temperatures. For instance, after the initial low-temperature reduction, the reaction mixture might be warmed to room temperature and then heated to higher temperatures (e.g., 50-70°C or even 100°C) during the final hydrolysis step to complete the formation of the hydrazine hydrochloride. google.com The specific temperature profile can vary depending on the chosen reducing agent and reaction conditions.

The table below summarizes the temperature conditions reported in various synthetic procedures for similar compounds.

| Reaction Step | Reagents | Temperature (°C) | Reference |

| Diazotization | Substituted Aniline, Sodium Nitrite, Hydrochloric Acid | 0-5 | |

| Diazotization | 4-chloroaniline, Sodium Nitrite, Hydrochloric Acid | 0-10 | |

| Diazotization | 2-fluoroaniline, Sodium Nitrite, Hydrochloric Acid | 20 | |

| Reduction | Diazonium Salt, Sodium Sulfite | <0 | |

| Reduction | Diazonium Salt, Ammonium Sulfite | Room Temperature, then 50-60 | google.com |

| Hydrolysis | Intermediate, Hydrochloric Acid | 100 | |

| Hydrolysis | Intermediate, Hydrochloric Acid | 50-70 | google.com |

Impact of Oxidizing Agents on Intermediate Formation (e.g., KMnO₄)

Potassium permanganate (B83412) (KMnO₄) is a potent oxidizing agent widely utilized in organic synthesis. byjus.com Its role is primarily to oxidize various organic molecules, including alcohols, aldehydes, alkenes, and alkyl groups on aromatic rings. libretexts.org The reaction's outcome is highly dependent on the conditions employed; for instance, under mild conditions, alkenes can be converted to glycols, whereas more forceful conditions involving heat or higher concentrations of KMnO₄ can lead to the cleavage of carbon-carbon bonds to form carboxylic acids. libretexts.org

In the context of synthesizing this compound, the introduction of a strong oxidizing agent like KMnO₄ would need to be carefully controlled. The hydrazine moiety itself is susceptible to oxidation. Furthermore, if the synthesis starts from an alkyl-substituted chlorofluorobenzene, KMnO₄ could be used to oxidize the alkyl group to a carboxylic acid, a common transformation. However, its non-specific and powerful nature means it could also lead to undesired side reactions, such as the formation of quinones from phenolic precursors or over-oxidation of other functional groups present in the intermediates. libretexts.org The choice of oxidizing agent and the reaction conditions are therefore critical to prevent the degradation of the target molecule or its precursors and to avoid the formation of complex impurities.

Solvent Effects in Synthetic Sequences

The choice of solvent plays a pivotal role in the synthetic sequence of this compound, influencing reaction rates, yields, and the ease of product isolation. A typical synthesis involves multiple steps, including diazotization, reduction, and purification, each potentially requiring a different solvent system.

For instance, the initial diazotization of 4-chloro-2-fluoroaniline is commonly performed in an aqueous acidic medium to ensure the stability of the resulting diazonium salt. Subsequent reduction and work-up steps often employ a biphasic system. One documented procedure for obtaining the free base, this compound, from its hydrochloride salt involves shaking a mixture of methylene (B1212753) chloride and 1-molar aqueous sodium hydroxide. In this case, methylene chloride acts as the organic solvent to dissolve the product, while the aqueous base neutralizes the hydrochloride. The organic phase is then washed with water to remove residual salts and base before being dried and evaporated to yield the final product. In other related syntheses, solvent mixtures like water and dimethyl sulfoxide (B87167) (DMSO) have been used to study reaction kinetics, highlighting how solvent polarity can affect reaction mechanisms.

The selection of solvents is crucial for:

Solubility: Ensuring reactants are sufficiently dissolved to allow the reaction to proceed efficiently.

Reaction Rate: Influencing the kinetics of the chemical transformation.

Work-up and Purification: Facilitating the separation of the desired product from byproducts and unreacted starting materials, as seen in liquid-liquid extractions. prepchem.com

Advanced Synthetic Strategies

Modern synthetic chemistry has moved towards more efficient, safer, and scalable production methods. For arylhydrazines, including this compound, advanced strategies such as continuous flow processes are at the forefront of innovation.

Continuous Flow Processes for Arylhydrazine Salt Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, which often leads to higher yields and purity. nih.gov This technology is particularly well-suited for reactions that are hazardous or difficult to control on a large scale.

The synthesis of arylhydrazines can be adapted to flow systems. For example, researchers have developed flow processes for the synthesis of arylhydrazines through methods like nickel-catalyzed photoredox coupling of aryl halides with protected hydrazine. Flow chemistry has also been successfully applied to the generation of related intermediates, such as aryldiazomethanes and N-arylhydroxylamines, demonstrating the versatility of this approach for nitrogen-containing aromatic compounds. researchgate.net A continuous flow setup can integrate multiple steps, including reaction, quenching, and even initial purification, into a single, automated sequence. nih.gov This minimizes manual handling of potentially hazardous intermediates and can significantly shorten production times from days to hours.

Optimization of Reaction Conditions for Enhanced Purity and Yield

Achieving high purity and yield is a central goal of any synthetic process. For this compound and its analogs, optimization involves systematically varying reaction conditions. Key parameters that are often adjusted include temperature, pH, reaction time, and the choice of reagents and catalysts.

One patented method for producing 4-chlorophenylhydrazine (B93024) hydrochloride highlights the benefits of such optimization. By using an aqueous solution of ammonium sulfite as the reducing agent instead of solid sodium sulfite, the process avoids issues with caking and improves operational handling. The reaction temperature is carefully controlled, first at room temperature and then heated to 50-60°C. Another method improves yield by controlling the pH between 7 and 9 during the reduction step with sodium metabisulfite. These modifications not only simplify the procedure but also lead to a product with better fluidity and ease of purification, ultimately resulting in higher quality and yield compared to conventional methods. The principles of optimizing molar ratios of catalysts and reaction temperatures are broadly applicable to maximize product formation while minimizing byproducts.

The table below illustrates the impact of optimizing a key reduction step in a related synthesis.

| Parameter | Conventional Method | Optimized Method | Benefit of Optimization |

| Reducing Agent | Solid Sodium Sulfite | Aqueous Ammonium Sulfite | Avoids caking, easier to handle |

| Reaction pH | Not specified | Controlled at 7-9 | Improved reaction efficiency |

| Product Quality | Thick, poor fluidity | Loose crystals, good fluidity | Easier filtration and washing |

| Yield | 63-72% | Higher than conventional | Increased process efficiency |

| Data derived from patents describing the synthesis of 4-chlorophenylhydrazine. |

Analysis of Synthetic Impurities and Positional Isomers

The quality and safety of chemical compounds, particularly those used as intermediates in pharmaceuticals, are paramount. Therefore, the identification and control of impurities are subject to stringent regulatory guidelines, such as those from the International Conference on Harmonization (ICH), which often require characterization of any impurity present at levels of 0.1% or higher.

Identification and Quantification of Process-Related Impurities

Process-related impurities in the synthesis of this compound can arise from several sources, including unreacted starting materials, side reactions, or the degradation of the product. Positional isomers, where the chloro and fluoro substituents are in different positions on the aromatic ring, are a common type of impurity that can be difficult to separate.

The standard procedure for analyzing these impurities involves a multi-step approach:

Detection: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for detecting and quantifying the percentage of impurities in laboratory batches.

Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the unknown impurity, providing initial clues to its structure.

Isolation and Characterization: For definitive structural elucidation, the impurity is isolated from an enriched sample using techniques like semi-preparative HPLC. The pure impurity is then characterized using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).

Once an impurity is identified and characterized, the synthetic process can be re-evaluated and optimized to control its formation to acceptable levels. This analytical process ensures the final product meets the required purity standards.

| Analytical Technique | Purpose in Impurity Analysis |

| HPLC | Detection and quantification of impurities. |

| LC-MS | Initial identification by determining molecular weight. |

| Preparative HPLC | Isolation of the impurity for further analysis. |

| NMR (¹H, ¹³C, etc.) | Definitive structural elucidation of the isolated impurity. |

| IR Spectroscopy | Confirmation of functional groups present in the impurity. |

Chromatographic Techniques for Isomer Separation (e.g., HPLC)

The synthesis of this compound can often lead to the formation of various positional isomers, which may exhibit different chemical reactivities and pharmacological activities. Therefore, the development of robust analytical methods for the separation and quantification of these isomers is of paramount importance for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for this purpose, offering high resolution and sensitivity.

The separation of halogenated aromatic isomers by reverse-phase HPLC is influenced by several factors, including the type of stationary phase, the composition of the mobile phase, and the operating temperature. The subtle differences in the polarity and steric properties of the isomers, arising from the different positions of the chloro and fluoro substituents on the phenyl ring, form the basis for their chromatographic separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

Research into the separation of structurally similar compounds, such as chlorophenylhydrazine and fluorophenylacetic acid isomers, provides valuable insights into the potential HPLC methods for this compound isomers. A common approach involves utilizing a reverse-phase C18 column, which separates compounds based on their hydrophobicity.

A study on the separation of chlorophenylhydrazine isomers successfully employed a Waters X-Bridge C18 column. For the separation of this compound and its potential isomers, a similar setup can be envisioned. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic modifier is gradually increased, is often employed to achieve optimal separation of all isomers with varying polarities within a reasonable analysis time.

Furthermore, the choice of the stationary phase can be critical. For halogenated compounds, columns with pentafluorophenyl (PFP) stationary phases have demonstrated unique selectivity due to specific interactions between the electron-rich fluorine atoms of the stationary phase and the halogenated analytes. chromforum.org Porous graphitic carbon columns are also a viable option, known for their ability to resolve geometric isomers. chromforum.org

The development of a successful HPLC method involves optimizing various parameters to achieve the desired resolution between the peaks of the different isomers. These parameters include the pH of the mobile phase, the flow rate, and the column temperature. The use of an acidic modifier, such as phosphoric acid or formic acid, in the mobile phase can help to suppress the ionization of the hydrazine group and improve peak shape. sielc.com

Below are representative tables detailing typical HPLC conditions that could be adapted for the separation of this compound isomers, based on methodologies developed for similar compounds.

Table 1: Representative HPLC System Parameters

| Parameter | Condition |

| Instrumentation | High-Performance Liquid Chromatograph |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm (or as optimized) |

| Column | C18 (e.g., Waters X-Bridge) or PFP |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Column Temperature | 30 °C (or as optimized) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Table 2: Example Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Aqueous Buffer) | % Mobile Phase B (Acetonitrile) |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

The retention times and resolution of the isomers would be the key indicators of the method's success. The development and validation of such an HPLC method are crucial steps in ensuring the purity and quality of this compound in various applications.

Reactivity and Mechanistic Insights of 4 Chloro 2 Fluorophenyl Hydrazine

Characteristic Reactions of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and is central to many of the characteristic reactions of (4-Chloro-2-fluorophenyl)hydrazine.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. libretexts.org this compound readily undergoes condensation reactions with various carbonyl compounds. This reaction typically proceeds by nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. libretexts.orgwikipedia.org

For instance, the reaction with acetone (B3395972) first forms an azine, which can then react further with hydrazine to produce acetone hydrazone. wikipedia.org The general mechanism involves the formation of a tetrahedral intermediate, which then eliminates a water molecule to form the C=N double bond of the hydrazone. libretexts.org These hydrazone derivatives are often stable, crystalline solids and serve as important intermediates in further synthetic transformations. wikipedia.org

Cyclocondensation Reactions for Heterocyclic Ring Formation

This compound is a key precursor in the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization.

A notable example is the Fischer indole (B1671886) synthesis, a classic method for synthesizing indoles. While not explicitly detailed for this specific hydrazine in the provided context, the general principle involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst.

More specifically, this compound has been used in the synthesis of cinnolinone derivatives. For example, its reaction with ethyl 2-cyclohexanoneacetate in glacial acetic acid under reflux conditions yields 2-(4-chloro-2-fluorophenyl)-4,4a,5,6,7,8-hexahydro-3(2H)-cinnolinone. This reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization and dehydration.

The hydrazine moiety can also be utilized in the formation of other heterocyclic systems, such as pyrazoles and triazoles, by reacting with appropriate dicarbonyl or other bifunctional reagents.

Reactivity of the Halogenated Aromatic System

The presence of chlorine and fluorine atoms on the phenyl ring significantly influences the reactivity of the aromatic system.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying aromatic rings. In the context of halogenated benzenes, the rate of substitution is influenced by the nature of the halogen and the presence of other substituents. Generally, for a nucleophilic attack to occur, the aromatic ring needs to be activated by electron-withdrawing groups.

While specific studies on the nucleophilic aromatic substitution of this compound were not found in the provided search results, the reactivity can be inferred from general principles. The chlorine and fluorine atoms are electron-withdrawing through the inductive effect, which should, in principle, make the aromatic ring more susceptible to nucleophilic attack compared to benzene (B151609). However, these halogens also possess a resonance effect, which donates electron density to the ring. In halobenzenes, the inductive effect typically outweighs the resonance effect, leading to deactivation of the ring towards electrophilic substitution but activation towards nucleophilic substitution. stackexchange.com

The positions of the halogens are crucial. The fluorine at position 2 and chlorine at position 4 will influence the regioselectivity of any potential nucleophilic substitution reaction. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, a factor that can be exploited in SNAr reactions of polyfluoroarenes. mdpi.com

Influence of Halogen Substituents on Electronic Properties and Reactivity

The electronic properties of the aromatic ring in this compound are a direct consequence of the interplay between the inductive and resonance effects of the halogen substituents.

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond framework. Fluorine is more electronegative than chlorine, and thus exerts a stronger inductive effect. This withdrawal of electron density deactivates the ring towards electrophilic attack. stackexchange.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system. This donation of electron density opposes the inductive effect. The resonance effect is stronger for fluorine than for chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. stackexchange.com

The net effect is a complex balance. While the inductive effect generally dominates, making the ring electron-deficient, the resonance effect can influence the regioselectivity of reactions. For electrophilic aromatic substitution, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen. However, in this compound, the positions are already substituted.

The presence of these halogens also impacts the acidity and basicity of the hydrazine moiety. The electron-withdrawing nature of the ring will decrease the basicity of the hydrazine nitrogens compared to unsubstituted phenylhydrazine.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies specifically for reactions involving this compound are not extensively covered in the provided search results. However, the mechanisms of its key reactions can be understood from well-established principles of organic chemistry.

The condensation reaction to form hydrazones follows a nucleophilic addition-elimination mechanism at the carbonyl group. libretexts.org The initial step is the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by proton transfer and elimination of a water molecule to give the final hydrazone product. libretexts.org

For cyclocondensation reactions, such as the formation of the cinnolinone derivative, the mechanism builds upon the initial hydrazone formation. Following the formation of the hydrazone from this compound and ethyl 2-cyclohexanoneacetate, an intramolecular cyclization occurs. This is likely an electrophilic attack of the enamine-like double bond onto the aromatic ring, or a related cyclization pathway, followed by tautomerization and elimination to form the stable heterocyclic ring system.

Elucidation of Intermediate Bicyclic Hydrazine Structures

In several reactions involving hydrazines, the formation of transient bicyclic intermediates is a key mechanistic feature. These structures are typically not isolated but are inferred from spectroscopic data and trapping experiments, and their existence is strongly supported by computational modeling. For reactions related to this compound, bicyclic hydrazine structures have been proposed as crucial intermediates.

Specifically, computational studies have highlighted the role of [2.2.2]- and [2.2.1]-bicyclic hydrazine analogs. These notations refer to the number of atoms in the bridges connecting the two bridgehead atoms of the bicyclic system. The stability and subsequent reactivity of these intermediates are highly dependent on their ring strain and stereoelectronic effects. The elucidation of these structures involves mapping the reaction pathway to confirm that they are true minima on the potential energy surface, situated between the reactants and the transition state for the subsequent cycloreversion. The geometry of these intermediates, such as the puckering of the rings and the orientation of substituents, plays a critical role in determining the activation barrier for the subsequent rate-determining step.

Computational and Theoretical Investigations of Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at an electronic level, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Activation Barriers

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying reaction mechanisms and energetics. It is used to calculate the electronic structure of molecules and determine the geometries and energies of reactants, products, transition states, and intermediates. For reactions involving this compound, DFT calculations are employed to compute the activation barriers for key steps, such as the cycloreversion mentioned previously.

Methods like B3LYP are commonly used functionals, often paired with basis sets such as 6-31G(d,p) or aug-cc-pVDZ, to provide a balance between accuracy and computational cost. nih.gov The calculated activation barrier of approximately 25 kcal/mol for the cycloreversion of a bicyclic hydrazine intermediate is a direct output of these DFT studies. Such calculations not only quantify the kinetic feasibility of a proposed mechanism but also allow for the investigation of how substituents on the phenyl ring, like the chloro and fluoro groups, influence the barrier height through electronic and steric effects. nih.gov

| Parameter | Value | Methodological Basis |

| Reaction Step | Cycloreversion of Bicyclic Hydrazine | Mechanistic analysis of related systems |

| Activation Barrier (Eₐ) | ~25 kcal/mol | Density Functional Theory (DFT) Calculations |

| Significance | Rate-Determining Step | The calculated energy barrier identifies the kinetic bottleneck of the reaction. |

Computational Insights into Catalyst Design for Enhanced Reaction Rates

In the context of the cycloreversion reaction, computational studies have shown that the structure of the bicyclic hydrazine intermediate significantly impacts the activation barrier. For instance, it has been demonstrated that [2.2.2]-bicyclic hydrazine intermediates lead to lower activation barriers compared to their more strained [2.2.1] analogs. This insight is crucial for catalyst design; a catalyst that selectively promotes the formation of the less-strained [2.2.2] intermediate would be predicted to accelerate the reaction. This approach moves beyond trial-and-error experimentation towards a rational, in silico design of catalysts tailored for specific transformations. researchgate.netresearchgate.net

Analysis of Molecular Properties (e.g., Electronic Density, Electrostatic Potentials, HOMO/LUMO Energies)

The reactivity of this compound is fundamentally governed by its electronic structure. Computational chemistry provides a suite of tools to analyze various molecular properties that offer deep insights into this reactivity.

Electronic Density and Electrostatic Potentials (ESP): The electron density distribution, which can be analyzed using theories like the Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of chemical bonds and atomic charges within the molecule. nih.gov The electrostatic potential (ESP) map illustrates the charge distribution from the perspective of an approaching reagent. For this compound, the ESP map would show regions of negative potential (electron-rich) around the nitrogen lone pairs and the fluorine atom, indicating likely sites for electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected near the hydrogen atoms of the hydrazine group.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, the electron-withdrawing chloro and fluoro substituents are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylhydrazine, influencing its behavior in reactions.

| Molecular Property | Description | Relevance to this compound Reactivity |

| Electronic Density | Distribution of electrons within the molecule. | Determines bond strengths, atomic charges, and the nature of intramolecular interactions. |

| Electrostatic Potential (ESP) | The potential experienced by a positive point charge at the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, guiding reaction pathways. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to act as a nucleophile or electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to act as an electrophile or electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

Application As a Versatile Chemical Building Block in Advanced Synthesis

Derivatization for Tuning Electronic and Steric Properties

The substituents on the phenyl ring of (4-Chloro-2-fluorophenyl)hydrazine are not merely passive components; they actively influence the molecule's reactivity through electronic and steric effects.

The electronic properties of the aromatic ring in this compound are significantly influenced by the presence of the chlorine and fluorine atoms. Both are electronegative halogens that exert a strong inductive effect (-I), withdrawing electron density from the aromatic ring. This electron withdrawal deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

The fluorine atom, being the most electronegative element, has a stronger inductive effect than chlorine. researchgate.net However, it also has a notable positive mesomeric effect (+M) due to its lone pairs of electrons, which can donate electron density back to the ring. In contrast, the mesomeric effect of chlorine is weaker. The interplay of these effects influences the electron density at different positions on the ring and on the hydrazine (B178648) group itself. This modulation of electronic properties is crucial for directing the course of chemical reactions involving this compound.

Table 2: Electronic Properties of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Key Electronic Effect |

| Fluorine | 3.98 | Strong inductive withdrawal (-I), moderate mesomeric donation (+M) researchgate.net |

| Chlorine | 3.16 | Strong inductive withdrawal (-I), weak mesomeric donation (+M) researchgate.net |

The placement of the chlorine and fluorine atoms on the aromatic ring also introduces steric hindrance that can affect the accessibility and reactivity of the hydrazine functional group. The fluorine atom at the ortho position relative to the hydrazine group can sterically hinder the approach of bulky reagents to the nitrogen atoms. researchgate.net This steric hindrance can influence the regioselectivity of reactions, favoring attack at the less hindered terminal nitrogen atom of the hydrazine.

The steric and electronic effects of the halogen substituents are thus intertwined. For instance, in nucleophilic substitution reactions, the rate and mechanism can be dependent on the steric hindrance around the reaction center and the electronic nature of the leaving group. researchgate.net The size of the halogen atoms can also play a role in intermolecular interactions in the solid state, affecting crystal packing.

Advanced Spectroscopic and Computational Characterization of 4 Chloro 2 Fluorophenyl Hydrazine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of synthesized compounds. For (4-chloro-2-fluorophenyl)hydrazine, techniques such as NMR, mass spectrometry, X-ray crystallography, and IR spectroscopy are employed to provide a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Substitution Pattern Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the substitution pattern on the aromatic ring of this compound. The ¹H NMR spectrum provides information about the chemical environment of the protons, while ¹³C NMR helps in identifying the carbon framework.

In a study involving the synthesis of a series of 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-1H-pyrazole derivatives, ¹H NMR was used to confirm the structure of the intermediates and final products. For a representative pyrazole (B372694) derivative, the aromatic protons of the (4-chloro-2-fluorophenyl) moiety typically appear as multiplets in the range of δ 6.90–7.50 ppm. The NH proton of the hydrazine (B178648) group, when present, would show a characteristic signal that can be confirmed by D₂O exchange.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.

The fragmentation pattern observed in the mass spectrum gives valuable information about the compound's structure. For this compound, the molecular ion peak [M]⁺ would be expected, along with fragment ions corresponding to the loss of the hydrazine group or cleavage of the aromatic ring. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key signature in the mass spectrum.

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the study of intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state.

For instance, in the crystal structure of a related compound, 1-(4-chloro-2-fluorobenzoyl)-4-(pyridin-4-yl)thiosemicarbazide, the (4-chloro-2-fluorophenyl) group is planar. The crystal packing is stabilized by intermolecular N-H···S and N-H···N hydrogen bonds, forming a three-dimensional network. Such studies provide insights into the conformational preferences and packing arrangements of molecules containing the (4-chloro-2-fluorophenyl) moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule. In this compound, the N-H stretching vibrations of the hydrazine group are expected to appear in the region of 3200–3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed around 3000–3100 cm⁻¹.

Other important vibrations include the C=C stretching of the aromatic ring in the 1400–1600 cm⁻¹ region, and the C-F and C-Cl stretching vibrations, which appear in the fingerprint region (below 1300 cm⁻¹). The precise positions of these bands can be influenced by the substitution pattern on the aromatic ring.

Quantum Chemical Studies and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, complement experimental data and provide a deeper understanding of the electronic structure and properties of molecules.

Geometry Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for optimizing the geometry of molecules and calculating their spectroscopic and electronic properties. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for such calculations.

Analysis of Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a common computational method used to calculate these properties, providing insights into the molecule's behavior. For derivatives of this compound, such as pyrazolines formed from its reaction, these calculations are crucial.

Key electronic properties include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies is the energy gap. A smaller gap suggests that the molecule is more easily excitable and generally more reactive.

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Softness is the reciprocal of hardness. Soft molecules are generally more reactive.

Electrostatic Potential (ESP): The ESP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to predicting how the molecule will interact with other reagents. In related heterocyclic systems, the red-colored regions on an ESP map indicate the most electron-rich areas, prime for electrophilic attack, while blue regions signify electron-poor areas.

Table 1: Theoretical Electronic Properties of a Representative this compound Derivative (Note: The following data is illustrative for a derivative compound, as specific studies on the parent hydrazine are not widely published. Calculations are typically performed using methods like DFT with a basis set such as B3LYP/6-311++G(d,p).)

| Property | Representative Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| Energy Gap (ΔE) | 5.3 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (S) | 0.38 | eV⁻¹ |

| Dipole Moment | 3.1 | Debye |

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the prediction of the most likely reaction pathways and the identification of high-energy transition states.

For instance, this compound is a key starting material in the Fischer indole (B1671886) synthesis and in the formation of pyrazole derivatives. Theoretical calculations can model these complex, multi-step reactions. By calculating the energy of reactants, intermediates, transition states, and products, chemists can determine the activation energy for each step. The pathway with the lowest activation energy barriers is the most kinetically favorable.

Identifying the geometry and energy of a transition state —the highest energy point along the reaction coordinate—is a primary goal of these studies. This information is critical for understanding reaction rates and mechanisms. For example, in a cyclization reaction involving a derivative of this compound, computational models can predict whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates.

Theoretical Assessment of Tautomeric Stability

Tautomers are structural isomers of a chemical compound that readily interconvert. Phenylhydrazines and their derivatives can exist in different tautomeric forms, most commonly the hydrazine form and a corresponding azo or hydrazone form. The relative stability of these tautomers is crucial as it can dictate the compound's reactivity and its observed spectroscopic properties.

Theoretical methods, particularly DFT, are highly effective for assessing the relative stability of tautomers. The process involves:

Geometry Optimization: The molecular structure of each tautomer is optimized to find its lowest energy conformation.

Energy Calculation: The total electronic energy of each optimized tautomer is calculated.

Stability Comparison: The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the predominant form at equilibrium.

Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as the stability of tautomers can be significantly influenced by the surrounding medium. For example, a more polar tautomer might be stabilized to a greater extent by a polar solvent. Studies on related heterocyclic systems have demonstrated that the presence and nature of substituents, as well as the solvent, play a significant role in determining the tautomeric equilibrium.

Table 2: Relative Energies of Tautomers for a Hypothetical Hydrazone Derivative (Note: This table illustrates the typical output of a computational study on tautomerism. Energies are relative to the most stable tautomer.)

| Tautomer Form | Computational Method | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (in Water) (kcal/mol) |

| Hydrazone | DFT/B3LYP/6-31G(d) | 0.0 (Most Stable) | 0.0 (Most Stable) |

| Enhydrazine | DFT/B3LYP/6-31G(d) | +4.2 | +2.5 |

| Azo | DFT/B3LYP/6-31G(d) | +9.8 | +7.9 |

This theoretical data indicates that the hydrazone form is the most stable in both the gas phase and in a polar solvent, although the energy difference is reduced in water, suggesting a slight shift in the equilibrium.

Future Directions and Emerging Research Avenues for 4 Chloro 2 Fluorophenyl Hydrazine

The chemical scaffold of (4-Chloro-2-fluorophenyl)hydrazine, a substituted phenylhydrazine (B124118), positions it as a valuable intermediate in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical sectors. Future research is poised to enhance its synthesis, derivatization, and application through innovative chemical strategies. The emerging avenues of exploration focus on improving efficiency, sustainability, and the rational design of new compounds with specific, predictable properties.

Q & A

Q. What are the established synthetic routes for (4-chloro-2-fluorophenyl)hydrazine, and how can purity be optimized?

This compound is typically synthesized via condensation reactions. A common method involves reacting a hydrazide precursor (e.g., acetohydrazide) with a substituted ketone (e.g., 4-chloro-2-fluorophenyl ketone) in acetic acid under reflux or room-temperature conditions. For example, analogous hydrazide synthesis in acetic acid achieved 69% yield after recrystallization from methanol . To optimize purity, vacuum filtration and recrystallization with solvents like methanol or ethanol are recommended. The hydrochloride salt form (95% purity) can be isolated under acidic conditions, as noted in synthesis protocols for related hydrazine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key characterization methods include:

- UV-Vis Spectroscopy : Quantification of hydrazine derivatives via permanganate reduction, with absorption maxima at 526–546 nm and molar absorptivity ~2200 L·mol⁻¹·cm⁻¹ .

- X-ray Crystallography : Structural determination using software like SHELXL or ORTEP-3 for Windows, which refine crystallographic data and generate thermal ellipsoid plots .

- NMR Spectroscopy : Confirmation of substituent positions and hydrazine backbone via ¹H/¹³C NMR in deuterated solvents.

Q. How should this compound be stored to ensure stability?

The compound is sensitive to moisture, heat, and oxidation. Storage recommendations include:

- Temperature : –20°C in airtight containers under inert gas (N₂/Ar).

- Handling : Avoid static discharge and exposure to ignition sources .

- Stability Monitoring : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds under controlled conditions .

Advanced Research Questions

Q. What mechanistic insights exist for catalytic decomposition of this compound in hydrogen production?

Hydrazine derivatives decompose via pathways influenced by catalysts and reaction phases:

- Nickel-Based Catalysts : Achieve near-complete H₂ selectivity in aqueous phase by promoting N–N bond cleavage. Experimental studies suggest optimizing Ni nanoparticle size and support materials (e.g., CeO₂) to suppress NH₃ byproduct formation .

- Vapor-Phase vs. Solution-Phase : Mechanistic differences arise due to solvent interactions. In situ FTIR or mass spectrometry can track intermediates like NH₂ radicals .

Q. How can computational methods guide the design of reactions involving this compound?

Density functional theory (DFT) calculations are critical for:

Q. What role does this compound play in synthesizing advanced materials?

Hydrazine derivatives act as:

- Structure-Directing Agents : In hydrothermal synthesis of MoSe₂/CdS-CdSe composites, hydrazine monohydrate modulates phase purity and active site density for photocatalytic hydrogen evolution .

- Reducing Agents : Facilitate nanostructured material synthesis by controlling reduction kinetics in aqueous or organic media.

Q. How should researchers address contradictions in reported decomposition mechanisms?

Discrepancies often arise from reaction phase (vapor vs. solution) or catalyst composition. Mitigation strategies include:

- Standardized Conditions : Replicate experiments under identical temperature, pressure, and solvent parameters.

- In Situ Spectroscopy : Use time-resolved Raman or X-ray absorption spectroscopy to resolve intermediate species .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.